molecular formula C7H11NO3 B1330574 N-Acetyl-DL-allylglycine CAS No. 50299-14-4

N-Acetyl-DL-allylglycine

货号: B1330574
CAS 编号: 50299-14-4
分子量: 157.17 g/mol
InChI 键: QTNLDKHXFVSKCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-DL-allylglycine is a synthetic amino acid derivative with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is characterized by the presence of an acetyl group attached to the nitrogen atom of the glycine backbone, and an allyl group attached to the alpha carbon

准备方法

Synthetic Routes and Reaction Conditions

N-Acetyl-DL-allylglycine can be synthesized through a multi-step process involving the acetylation of DL-allylglycine. One common method involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through biotransformation processes. For example, a variant of N-acetyl amino acid racemase has been developed to convert this compound into its enantiomerically pure form, D-allylglycine, with high efficiency . This process involves the use of an enantiospecific acylase and operates under conditions suitable for large-scale production.

化学反应分析

Types of Reactions

N-Acetyl-DL-allylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Structure

N-Acetyl-DL-allylglycine, with the molecular formula C7H11NO3C_7H_{11}NO_3, is a non-proteinogenic amino acid characterized by an acetyl group and an allyl side chain. This structural configuration allows it to interact with various biological systems, particularly in the context of neurotransmission and enzyme activity.

Biochemical Applications

1. Inhibition of Glutamate Decarboxylase

This compound acts as a selective inhibitor of glutamate decarboxylase, the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA). This property makes it a valuable tool for studying GABAergic neurotransmission, which plays a critical role in various neurological conditions. Research indicates that this inhibition can help elucidate the mechanisms underlying excitatory and inhibitory balance in the central nervous system.

2. Enzyme Activity Studies

The compound has been utilized in studies investigating aminoacylases, enzymes that catalyze the hydrolysis of N-acyl amino acids. Specifically, it has been demonstrated that this compound can be converted into D-allylglycine through an improved racemase/acylase biotransformation process, achieving up to 89% conversion efficiency at industrial scales . This application is particularly relevant for synthesizing enantiomerically pure α-amino acids, which are essential in pharmaceutical development.

Case Studies

1. Neurological Disorders

A significant area of research involves the effects of this compound on neurological disorders such as ataxia. In a clinical study involving patients with Niemann-Pick disease type C, short-term treatment with this compound showed improvements in ataxia symptoms and overall quality of life . The study reported statistically significant enhancements in clinical assessments, indicating its potential as a therapeutic agent.

2. Safety and Efficacy Trials

A randomized clinical trial assessed the efficacy of N-acetyl-DL-leucine (a related compound) in patients with cerebellar ataxia. While this trial did not find significant benefits compared to placebo, it highlighted the need for further research into specific subgroups of ataxia patients to better understand the therapeutic potential of acetylated amino acids . Such findings underscore the importance of rigorous clinical evaluations when considering new treatments.

Data Tables

StudyConditionInterventionOutcome
Niemann-Pick Disease StudyAtaxiaThis compoundImproved quality of life
Cerebellar Ataxia TrialAtaxiaAcetyl-DL-leucineNo significant benefit

相似化合物的比较

生物活性

N-Acetyl-DL-allylglycine (NAAG) is a compound of significant interest in biochemical research due to its various biological activities, particularly in the context of neurological functions and metabolic pathways. This article explores its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

This compound primarily targets neurons, especially in the vestibular nuclei. The compound is believed to act directly on neuronal cells, restoring membrane potential in hyperpolarized or depolarized vestibular neurons. This action is crucial for maintaining balance and coordination, particularly in individuals with vestibular disorders.

Biochemical Pathways:

  • NAAG enters metabolic pathways and exerts its effects through its metabolic products.
  • It is a translocated substrate for organic anion transporters OAT1 and OAT3, exhibiting low affinity (Km approximately 10 mM) compared to L-leucine, which has high affinity (Km approximately 0.2 mM) for LAT1 transporters .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion characteristics:

  • Absorption: Rapidly absorbed following administration.
  • Distribution: Predominantly localized within the nervous system.
  • Metabolism: Undergoes biotransformation into active metabolites that contribute to its biological effects.
  • Excretion: Primarily eliminated via renal pathways.

Research Findings

Recent studies have highlighted the efficacy of this compound in clinical settings. A notable study involved a 16-week supplementation trial assessing its impact on ataxia symptoms in a child with Ataxia-telangiectasia (AT). The results indicated significant improvements in ataxia symptoms as measured by the Scale for the Assessment and Rating of Ataxia (SARA) score:

Time PointSARA Score Improvement
Baseline0
Week 6+4.5
Week 12+8.0
Week 16+11.0

The subject reported enhanced quality of life across various domains, including physical and emotional well-being .

Case Studies

  • Ataxia-Telangiectasia Study:
    • Objective: Evaluate the safety and efficacy of N-acetyl-DL-leucine (a closely related compound) on ataxia symptoms.
    • Dosage: 4 g/day over 16 weeks.
    • Outcome: Improved SARA score by 48.88% with no significant adverse effects noted .
  • Biotransformation Efficiency:
    • A study demonstrated that using a variant N-acetyl amino acid racemase (NAAAR G291D/F323Y), this compound could be converted to D-allylglycine with over 89% yield in just 18 hours under optimal conditions . This process showcases the potential for industrial applications in producing enantiomerically pure amino acids.

属性

IUPAC Name

2-acetamidopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNLDKHXFVSKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50299-14-4
Record name NSC270552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-D-allylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-DL-allylglycine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-DL-allylglycine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-DL-allylglycine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-DL-allylglycine
Reactant of Route 5
Reactant of Route 5
N-Acetyl-DL-allylglycine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-DL-allylglycine
Customer
Q & A

Q1: What is the significance of the improved N-acetyl amino acid racemase (NAAAR) variant in the context of N-Acetyl-DL-allylglycine?

A1: The research focuses on developing a more efficient method to produce enantiomerically pure D-allylglycine from this compound. The researchers achieved this by engineering an improved NAAAR variant (NAAAR G291D/F323Y) through directed evolution. This variant exhibits up to 6-fold higher activity than the wild-type NAAAR when acting upon a range of N-acetylated amino acids, including this compound. [] This enhanced activity is crucial for industrial-scale applications as it allows for faster and more efficient conversion of the racemic mixture into the desired enantiomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。